3-Chloro-8-fluoroquinoline
Description
3-Chloro-8-fluoroquinoline (CAS 1784489-19-5) is a halogenated quinoline derivative with the molecular formula C₉H₅ClFN and a molecular weight of 181.59 g/mol. Its structure features a chlorine atom at position 3 and a fluorine atom at position 8 on the quinoline backbone. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C9H5ClFN |
|---|---|
Molecular Weight |
181.59 g/mol |
IUPAC Name |
3-chloro-8-fluoroquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H |
InChI Key |
XBDGLSHZNMMNCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring. This can be achieved by reacting 3-chloroquinoline with a fluorinating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-8-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride (KF) and copper(I) iodide (CuI) in solvents such as 1-methyl-2-pyrrolidinone (NMP) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted quinolines and complex heterocyclic compounds with potential biological activities .
Scientific Research Applications
3-Chloro-8-fluoroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-8-fluoroquinoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. This makes it effective as an antibacterial and antiviral agent . The exact molecular pathways and targets are still under investigation, but its ability to interfere with DNA replication and protein synthesis is well-documented .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Positioning and Electronic Effects
The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:
Table 1: Substituent and Electronic Effects
Physicochemical Properties
Table 2: Solubility and Stability
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